![molecular formula C12H17NO2 B2366146 N-(2,5-dimethoxybenzyl)prop-2-en-1-amine CAS No. 862117-48-4](/img/structure/B2366146.png)
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine
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Overview
Description
“N-(2,5-dimethoxybenzyl)prop-2-en-1-amine” is an organic compound that belongs to the class of secondary amines. It has a benzyl group substituted with two methoxy groups at the 2nd and 5th positions, and a prop-2-en-1-amine group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding benzaldehyde with a suitable amine. For example, the reaction of 2,5-dimethoxybenzaldehyde with allylamine could potentially yield this compound .Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic and aromatic molecule. The presence of the methoxy groups (-OCH3) at the 2nd and 5th positions indicates that the compound is dimethoxy-substituted .Chemical Reactions Analysis
The compound contains an alkene group (prop-2-en-1-amine), which could undergo reactions typical of alkenes, such as addition reactions. The presence of the amine group also means it could participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in different solvents .Scientific Research Applications
Application in Carbohydrate Chemistry
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine and related compounds have been explored in carbohydrate chemistry. For instance, 2,4-Dimethoxybenzyl (Dmob) was used as an amide protecting group for 2-acetamido glycosyl donors, which plays a crucial role in the synthesis of complex carbohydrates (Kelly & Jensen, 2001).
Involvement in Nano-Structured Material Synthesis
These compounds are also significant in the synthesis of nano-structured materials. For example, they have been used as ligands in the formation of metal complexes that lead to the synthesis of single-phase ceria (CeO2), which has various industrial applications (Veranitisagul et al., 2011).
Role in Medicinal Chemistry
In medicinal chemistry, these compounds are utilized in the synthesis of various pharmacologically active molecules. For instance, they have been used in the synthesis of N-(3′,5′-dimethyl-4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a key intermediate in the synthesis of isoindolines, which are important in drug development (Raju, Neelakantan, & Bhalerao, 2007).
Use in Analytical Chemistry
These compounds find applications in analytical chemistry as well. For example, they have been studied in the context of gas chromatography-mass spectrometry (GC-MS) and infrared (IR) analysis, which is crucial for understanding the properties of new substances and their identification (Abiedalla et al., 2021).
Contribution to Cancer Research
Their derivatives have been investigated for their potential in cancer research. Schiff bases derived from these compounds have shown DNA protective ability and cytotoxicity against various cancer cell lines, indicating their potential in chemotherapy and cancer treatment strategies (Gür et al., 2020).
Synthesis of Novel Compounds
Moreover, they have been used in the synthesis of new compounds with dual inhibitor properties, like cholinesterase and monoamine oxidase inhibitors, which are relevant in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPMUDBSVAADKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine |
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